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Compound of Interest

Compound Name: (±)-GC242

Cat. No.: B1192731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on (±)-GC242,

a synthetic strigolactone (SL) mimic, and its pivotal role in advancing our understanding of

plant hormone perception. (±)-GC242 has emerged as a powerful tool for dissecting the

enzymatic and signaling functions of strigolactone receptors due to its profluorescent nature.

Upon hydrolysis by these receptors, it releases a fluorescent molecule, enabling real-time

monitoring of receptor activity. This guide summarizes key quantitative data, details essential

experimental protocols, and visualizes the complex signaling pathways and experimental

workflows involved in (±)-GC242-mediated plant hormone perception.

Data Presentation: Quantitative Analysis of (±)-
GC242 and Strigolactone Analogs
The following tables summarize the key quantitative data from foundational research on (±)-
GC242 and related strigolactone analogs, providing a comparative view of their interaction with

strigolactone receptors.

Table 1: Binding Affinities and Inhibition Constants of Strigolactone Analogs with RMS3

Receptor
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Compound
Dissociation Constant (Kd)
(µM)

Inhibition Constant (Ki)
(µM)

(+)-GR24 15.7 0.07

(-)-GR24 35.9 5.17

(±)-GR24 Not Determined 0.102

(±)-Solanacol 137.1 21.5

(±)-2'-epi-GR24 Not Determined 0.23

Data sourced from studies on the pea (Pisum sativum) strigolactone receptor, RMS3.[1]

Table 2: Kinetic Parameters for the Hydrolysis of (±)-GC242 by Strigolactone Receptors

Receptor K1/2 (µM) kcat (s-1)

RMS3 (Pea) 0.49 0.0018

AtD14 (Arabidopsis) 1.19 0.0011

K1/2 is the probe concentration that gives half-maximal velocity (Vmax), and kcat is the rate

constant of the pre-steady-state phase.[1]

Table 3: Bioactivity of (±)-GC242 in Plant Phenotypic Assays
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Plant Species &
Genotype

Assay
Compound
(Concentration)

Observed Effect

Arabidopsis thaliana

(max4-1)
Shoot Branching (±)-GC242 (1 µM)

Repression of shoot

branching,

comparable to (±)-

GR24[1]

Arabidopsis thaliana

(WT, Atd14-1, htl-3,

max2-1, Atd14-1 htl-3)

Hypocotyl Elongation (±)-GC242

Suppression of

hypocotyl elongation

in WT, Atd14-1, and

htl-3 mutants, but not

in max2-1 or the

Atd14-1 htl-3 double

mutant.[1]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of

research. The following sections provide step-by-step protocols for the synthesis of (±)-GC242
and its application in studying plant hormone perception.

Synthesis of (±)-GC242
(±)-GC242 is a profluorescent strigolactone mimic. Its synthesis involves the coupling of a

fluorescent coumarin moiety to a butenolide D-ring, which is characteristic of strigolactones.

Materials:

Starting materials for the coumarin and butenolide moieties.

Appropriate solvents (e.g., anhydrous DMF).

Reagents for chemical coupling (e.g., base, coupling agents).

Standard laboratory glassware and purification apparatus (e.g., chromatography columns).

Procedure:
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Synthesis of the Coumarin Precursor: Synthesize or procure the appropriate

hydroxycoumarin derivative that will serve as the fluorescent reporter.

Synthesis of the Butenolide (D-ring) Precursor: Prepare the butenolide ring with a suitable

leaving group for subsequent coupling.

Coupling Reaction: In an inert atmosphere, dissolve the coumarin precursor in an anhydrous

solvent. Add a base to deprotonate the hydroxyl group. Subsequently, add the butenolide

precursor to initiate the coupling reaction.

Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer

chromatography (TLC). Upon completion, quench the reaction and perform an aqueous

work-up to remove unreacted starting materials and byproducts.

Purification: Purify the crude product using column chromatography on silica gel to obtain

pure (±)-GC242.

Characterization: Confirm the structure and purity of the synthesized (±)-GC242 using

techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Profluorescent Probe Assay for Receptor Enzymatic
Activity
This assay measures the hydrolysis of (±)-GC242 by strigolactone receptors, leading to the

release of a fluorescent product.

Materials:

Purified strigolactone receptor protein (e.g., AtD14, RMS3).

(±)-GC242 stock solution (in DMSO).

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

96-well microplate.

Fluorescence microplate reader.
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Procedure:

Preparation of Reagents: Prepare serial dilutions of the (±)-GC242 stock solution in the

assay buffer. Prepare a solution of the purified receptor protein in the same buffer.

Assay Setup: In a 96-well microplate, add the diluted (±)-GC242 solutions to the wells.

Initiation of Reaction: Add the receptor protein solution to each well to start the enzymatic

reaction. Include control wells with buffer instead of the protein solution to measure

background fluorescence.

Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate

reader and measure the increase in fluorescence intensity over time. The excitation and

emission wavelengths should be optimized for the released fluorophore.

Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of the

reaction can be calculated from the linear portion of the curve. Kinetic parameters such as

K1/2 and kcat can be determined by measuring the initial rates at different substrate

concentrations and fitting the data to an appropriate kinetic model.[1]

Thermal Shift Assay (TSA) for Ligand Binding
TSA, also known as Differential Scanning Fluorimetry (DSF), is used to assess the binding of a

ligand to a protein by measuring changes in the protein's thermal stability.

Materials:

Purified strigolactone receptor protein.

(±)-GC242 or other ligand of interest.

SYPRO Orange dye.

Real-time PCR instrument.

Appropriate buffer.

Procedure:
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Reaction Setup: In a PCR tube or 96-well plate, mix the purified receptor protein with the

assay buffer and SYPRO Orange dye.

Ligand Addition: Add (±)-GC242 or the test ligand at various concentrations to the protein-

dye mixture. Include a control with no ligand.

Thermal Denaturation: Place the samples in a real-time PCR instrument. Program the

instrument to gradually increase the temperature while monitoring the fluorescence of the

SYPRO Orange dye.

Data Acquisition: As the protein unfolds due to the increasing temperature, the hydrophobic

core becomes exposed, allowing the SYPRO Orange dye to bind and fluoresce. The

instrument records the fluorescence intensity at each temperature increment.

Data Analysis: Plot the fluorescence intensity versus temperature to obtain a melting curve.

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded,

corresponding to the inflection point of the sigmoidal curve. A shift in the Tm in the presence

of the ligand indicates a binding interaction. An increase in Tm suggests stabilization of the

protein upon ligand binding.

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling

pathway of strigolactones and the workflows of key experimental procedures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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